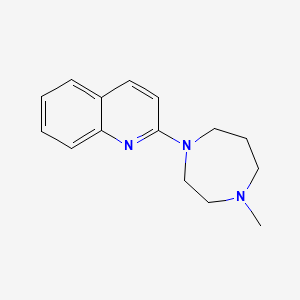

2-(4-Methyl-1,4-diazepan-1-yl)quinoline

Description

Properties

IUPAC Name |

2-(4-methyl-1,4-diazepan-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-17-9-4-10-18(12-11-17)15-8-7-13-5-2-3-6-14(13)16-15/h2-3,5-8H,4,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZVRDNTPSTDMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)quinoline typically involves the reaction of quinoline derivatives with 4-methyl-1,4-diazepane. One common method includes the use of a photocatalyst such as fac-Tris(2-phenylpyridine)iridium(III) in the presence of a solvent like dimethylformamide. The reaction is carried out under blue LED irradiation at room temperature for 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and reusable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The quinoline core and diazepane substituent enable oxidation under both acidic and neutral conditions:

| Reagent | Conditions | Outcome | Source |

|---|---|---|---|

| Potassium permanganate | Acidic/neutral, aqueous media | Hydroxylation of quinoline ring; N-oxidation | |

| Hydrogen peroxide | Mild acidic conditions | Selective oxidation of diazepane methyl groups |

Key findings:

-

Ring hydroxylation predominantly occurs at the 5- and 8-positions of the quinoline scaffold.

-

N-oxidation of the diazepane nitrogen is observed at elevated temperatures (60–80°C).

Reduction Reactions

Reductive modifications target both the heterocyclic rings and substituents:

Notable observations:

-

Quinoline ring saturation proceeds with >85% yield using LiAlH₄, retaining the diazepane moiety.

-

Catalytic hydrogenation selectively removes halogen atoms (e.g., Cl at C2) without affecting the diazepane group .

Substitution Reactions

The 2- and 4-positions of the quinoline ring undergo nucleophilic substitutions, critical for generating analogs:

Quinoline C2 Substitution

Quinoline C4 Substitution

SAR Insights:

-

Substitution at C2 with 1-methyl-1,4-diazepane enhances enzymatic inhibition (IC₅₀: 6.6 μM vs. 28 μM for unsubstituted analogs) .

-

Microwave-assisted reactions improve yields by 15–20% compared to conventional heating .

Reaction Mechanisms

-

Oxidation : Proceeds via radical intermediates under acidic conditions, confirmed by ESR studies.

-

Reduction : LiAlH₄ acts through hydride transfer to the quinoline π-system.

-

Substitution : Follows an SₙAr mechanism at electron-deficient C2/C4 positions, facilitated by electron-withdrawing groups .

This compound’s versatility in undergoing diverse reactions underpins its utility in medicinal chemistry, particularly for optimizing pharmacokinetic properties in EZH2-targeted therapies .

Scientific Research Applications

Cancer Therapy

Inhibition of CDK8/19

One of the notable applications of quinoline-based compounds, including 2-(4-Methyl-1,4-diazepan-1-yl)quinoline, is their potential as inhibitors of cyclin-dependent kinases (CDK8 and CDK19). These kinases play a crucial role in transcription regulation and have emerged as promising targets for cancer treatment due to their involvement in various malignancies. Research indicates that compounds targeting CDK8/19 can be effective against inflammation-associated diseases and certain types of cancer . The inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes.

Antiproliferative Activity

Recent studies have shown that quinoline derivatives exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds derived from quinoline scaffolds have been synthesized and tested for their ability to inhibit cell proliferation in hepatocellular carcinoma and breast adenocarcinoma cell lines. These studies highlight the potential of this compound as a lead compound for developing novel anticancer agents .

Antimicrobial Activity

Inhibition of DNA Gyrase

Quinoline derivatives are known to act as effective inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This action makes them valuable in the development of antimicrobial agents. The design and synthesis of multi-target quinoline hybrids have shown promise in acting against both cancer cells and microbial pathogens by inhibiting DNA gyrase . The versatility of quinolines allows for modifications that enhance their efficacy against various bacterial strains.

Pharmacological Characterization

Structure-Activity Relationships (SAR)

The pharmacological properties of this compound can be optimized through structure-activity relationship studies. These studies focus on understanding how different structural modifications impact the biological activity of quinoline derivatives. For example, variations in substituents on the quinoline ring can significantly alter their potency as inhibitors or their selectivity towards specific targets .

Data Tables

Case Study 1: Inhibition of CDK8/19

A study focusing on the synthesis and evaluation of quinoline derivatives revealed that specific modifications to the 2-position significantly enhanced their inhibitory activity against CDK8/19. The findings suggest that compounds with a diazepane moiety exhibit improved selectivity and potency compared to traditional inhibitors .

Case Study 2: Antimicrobial Efficacy

Research demonstrated the effectiveness of modified quinoline derivatives against resistant bacterial strains. The study highlighted how structural variations influenced the compounds' ability to penetrate bacterial membranes and inhibit DNA gyrase activity, leading to increased antibacterial efficacy .

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)quinoline involves its interaction with molecular targets such as EZH2. By inhibiting EZH2, the compound can decrease the methylation of histone H3 at lysine 27 (H3K27me3), leading to the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Core Structural Analogues

Quinoline Derivatives

- 5-Methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k): Activity: Potent EZH2 inhibitor (IC₅₀ = 1.2 μM) with anti-proliferative effects on HCT-15 (colon) and MD-MBA-231 (breast) cancer cells . Key Feature: Methoxy group at the 5-position enhances EZH2 selectivity over other histone methyltransferases (e.g., SMYD3, G9a) . Differentiation: The addition of a 1-methylpiperidin-4-amine side chain improves cellular uptake compared to the parent 2-(4-methyl-1,4-diazepan-1-yl)quinoline .

- 7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline: Structure: Chlorine and methyl substituents at the 7- and 8-positions increase steric bulk and lipophilicity (ClogP = 3.5) .

Quinazoline and Quinoxaline Analogues

- 6-Chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine: Activity: High-affinity 5-HT3 receptor ligand (pKᵢ > 10) . Differentiation: Replacement of quinoline with a quinazoline core enhances π-π stacking interactions in the receptor’s hydrophobic pocket .

- 2-(4-Methyl-1,4-diazepan-1-yl)quinoxaline: Synthesis: Prepared via nucleophilic substitution of 2-chloroquinoxaline with N-methyl-1,4-diazepane . Application: Used as a precursor for anticancer and antimicrobial agents, though specific activity data are unreported.

Functional Analogues with Diazepane Modifications

Sulfonamide Derivatives

- 5-(1,4-Diazepan-1-ylsulfonyl)-4-methyl-isoquinoline: Structure: Features a sulfonyl linker between the diazepane and isoquinoline core. Activity: Explored in structural biology (PDB ID: 7KB) but lacks detailed pharmacological data .

- NEU-924 (4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-6-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)quinoline-3-carbonitrile): Activity: Antiparasitic agent against Trypanosoma cruzi (IC₅₀ < 1 μM) . Differentiation: The sulfonylphenyl group and fluorobenzyl ether enhance solubility and target binding.

Carboxylic Acid Derivatives

- This compound-3-carboxylic Acid: Application: Serves as a building block for metal-organic frameworks (MOFs) and protease inhibitors .

Comparative Analysis Table

Key Research Findings

- Pharmacological Selectivity : Substituents like methoxy (EZH2) or sulfonyl (antiparasitic) dictate target specificity, while the diazepane ring enhances pharmacokinetic properties .

- Synthetic Versatility : The diazepane moiety facilitates diverse functionalization via alkylation, condensation, and heterocyclization reactions .

Biological Activity

2-(4-Methyl-1,4-diazepan-1-yl)quinoline is a compound of significant interest due to its biological activity, particularly as an inhibitor of the Enhancer of Zeste Homologue 2 (EZH2), a key enzyme involved in histone methylation and gene regulation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Target and Interaction

The primary target of this compound is EZH2. The compound inhibits EZH2 function, leading to a decrease in the global levels of H3K27me3, a histone mark associated with gene repression. This inhibition disrupts normal methylation patterns, resulting in altered gene expression profiles that can affect various cellular processes, including proliferation and apoptosis.

Biochemical Pathways

The inhibition of EZH2 by this compound affects several key pathways:

- Histone Methylation Pathway : By decreasing H3K27me3 levels, the compound promotes the expression of genes that are typically silenced by EZH2.

- Cell Cycle Regulation : Alterations in gene expression can lead to changes in cell cycle progression, potentially inducing cell death in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties:

- Cell Line Studies : In vitro studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines, including breast cancer cells. The IC50 values for these effects suggest a potent ability to inhibit cell proliferation .

- Mechanistic Insights : The compound's ability to inhibit EZH2 has been linked to its anticancer effects, as EZH2 is often overexpressed in several types of cancers. By targeting this enzyme, the compound may reverse epigenetic silencing of tumor suppressor genes .

Comparative Efficacy

In comparison to other quinoline derivatives, this compound stands out due to its specific structure and mechanism:

- SAR Analysis : Structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the quinoline ring can enhance or diminish biological activity. For instance, compounds with similar diazepane structures have shown varying degrees of potency against EZH2 and related targets .

Research Findings

| Compound | Target | IC50 (μM) | Cell Line Tested |

|---|---|---|---|

| This compound | EZH2 | 6.6 ± 0.49 | MDA-MB-231 |

| 5g (similar structure) | EZH2 | 3.78 ± 0.07 | HCT15 |

| 5k (another derivative) | EZH2 | 1.2 | Various |

Table 1: Biological activity and potency of selected quinoline derivatives against EZH2.

Case Studies

Several studies have highlighted the potential of this compound in cancer therapy:

- Breast Cancer Model : In one study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to controls. The mechanism was attributed to the reactivation of silenced tumor suppressor genes due to decreased EZH2 activity .

- In Vivo Studies : Preliminary animal model studies are underway to assess the therapeutic efficacy and safety profile of this compound in vivo. These studies aim to evaluate its potential as a novel anticancer agent .

Q & A

Q. What synthetic routes are commonly used to prepare 2-(4-Methyl-1,4-diazepan-1-yl)quinoline and its analogs?

- Methodological Answer : A two-step approach is often employed: (1) Nucleophilic substitution of chlorinated quinoline precursors (e.g., 2-chloroquinoxaline) with 4-methyl-1,4-diazepane in refluxing toluene, using triethylamine as a base . (2) Post-synthetic modifications, such as deprotection or functionalization, using reagents like BBr₃ in dichloromethane to achieve intermediates like 4-((1-benzylpiperidin-4-yl)amino)-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-7-ol . Key parameters include reaction time (overnight reflux) and solvent selection (toluene or DMF).

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

- Methodological Answer :

- Chromatography : Use flash column chromatography (e.g., 0–30% methanol in dichloromethane) for purification .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR, IR (e.g., ethanol recrystallized compounds show characteristic carbonyl stretches at ~1650 cm⁻¹) , and LCMS (e.g., [M + H]⁺ peaks at 642.1 for derivatives) .

- Physicochemical Properties : Determine LogP (e.g., 0.16 for related amines) and PSA (32.5 Ų) using computational tools .

Q. What in vitro assays are suitable for initial evaluation of the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Measure IC₅₀ against targets like EZH2 using histone methyltransferase assays (e.g., compound 5k shows IC₅₀ = 1.2 μM) .

- Cellular Assays : Quantify global H3K27me3 reduction via Western blot in tumor cell lines (e.g., leukemia cells) .

- Antiparasitic Screening : Cross-screen against Trypanosoma cruzi using proliferation inhibition assays (e.g., NEU-924 with EC₅₀ < 1 μM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the EZH2 inhibitory activity of quinoline derivatives?

- Methodological Answer :

- Core Modifications : Introduce substituents at the 5-methoxy position (e.g., 5k) to enhance binding affinity .

- Side-Chain Optimization : Replace the 4-methyl-1,4-diazepane moiety with alternative amines (e.g., piperidines) to assess steric and electronic effects .

- Data-Driven SAR : Correlate IC₅₀ values with computational descriptors (e.g., molecular weight, hydrogen bond donors) to prioritize derivatives .

Q. What methodologies are effective for analyzing molecular docking interactions between this compound and target enzymes like HDAC8 or G9a?

- Methodological Answer :

- Protein Preparation : Retrieve HDAC8/MS-344 or G9a/BIX-01294 structures from the PDB. Use Schrödinger Suite to add missing residues, optimize H-bond networks, and generate grids .

- Ligand Preparation : Enumerate protonation states at pH 7.4 using LigPrep and generate conformers via OMEGA .

- Docking Analysis : Perform Glide XP docking, prioritizing poses with favorable scores (e.g., < -6.0 kcal/mol) and key interactions (e.g., π-π stacking with catalytic residues) .

Q. How can cross-screening approaches identify potential antiparasitic applications of this compound?

- Methodological Answer :

- Pathogen Panels : Test against Leishmania major, Plasmodium falciparum, and Trypanosoma cruzi using ATP-based viability assays .

- Structural Hybridization : Merge quinoline cores with sulfonyl-diazepane groups (e.g., NEU-924) to enhance protozoan target engagement .

- Proteome Perturbation : Apply hypothesis-generating proteomics (e.g., TMT labeling) to identify pathways affected in parasites, such as kinetoplastid membrane biosynthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.